(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Description
(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 1820569-87-6) is a chiral pyrrolidine derivative featuring a 5-oxopyrrolidine core substituted with a methyl group at position 1, a 1-methylpyrazole moiety at position 2, and a carboxamide group at position 2. Its molecular formula is C₁₀H₁₄N₄O₂, with a molecular weight of 222.25 g/mol and a PubChem CID of 91654365 . The compound is commercially available as a powder (purity unspecified) and is utilized in research as a building block for drug discovery, though specific therapeutic applications remain undisclosed .
The carboxamide group provides hydrogen-bonding capacity, while the pyrazole substituent contributes π-π stacking interactions. These features make it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
(2R,3R)-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-5-6(4-12-13)9-7(10(11)16)3-8(15)14(9)2/h4-5,7,9H,3H2,1-2H3,(H2,11,16)/t7-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYHLAHFIEVAT-APPZFPTMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CC(=O)N2C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrazole Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under specific conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction: Reduction typically yields the corresponding alcohol or amine.
Substitution: Substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of pyrazole can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that showed potent activity against various cancer cell lines, suggesting that modifications to the pyrazole ring can enhance biological activity.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Pyrazole-containing compounds have been found to exhibit protective effects against oxidative stress and apoptosis in neuronal cells.
Case Study:
Research conducted on animal models demonstrated that administration of pyrazole derivatives led to improved cognitive function and reduced neuronal damage, indicating potential applications in treating conditions like Alzheimer's disease.
Herbicidal Activity
The structural attributes of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide make it a candidate for herbicide development. Compounds with similar structures have been shown to inhibit key enzymes involved in plant growth.
Data Table: Herbicidal Efficacy Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | Pyrazole Derivative | 85 | 200 |
| Compound B | Similar Structure | 78 | 150 |
| (2R,3R) | Target Compound | TBD | TBD |
Polymer Synthesis
The unique properties of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can be utilized in the synthesis of advanced polymers. Its ability to form stable complexes with metal ions opens avenues for developing materials with enhanced mechanical properties.
Research Insight:
Studies have shown that incorporating pyrazole-based compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is often crucial for binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Research Implications
- Target Compound : Balances lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) targets if solubility is optimized.
- Bulky Substituents (e.g., tert-butyl) : Improve metabolic stability but may require formulation adjustments for solubility .
- Carboxylic Acid Analogs : Useful for polar targets (e.g., enzymes) but may require prodrug strategies for bioavailability .
Biological Activity
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, a compound with a molecular formula of and a molecular weight of 222.25 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on the biological activities of this compound, providing a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.25 g/mol |
| IUPAC Name | (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxopyrrolidine compounds exhibit significant antimicrobial properties against a range of pathogens, including multidrug-resistant strains. For instance, compounds structurally related to (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
| Candida auris | Notable antifungal activity |
| Acinetobacter baumannii | Resistance observed |
Anticancer Activity
The anticancer potential of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has been evaluated in various cancer cell lines. Notably, derivatives have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro studies have shown that certain modifications to the compound can enhance its anticancer efficacy .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | Compound Concentration (µM) | Viability Post-Treatment (%) |
|---|---|---|
| A549 (Lung Cancer) | 100 | 66 |
| HSAEC1-KT (Non-cancerous) | 100 | 78 |
The mechanisms by which (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial resistance mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of various oxopyrrolidine derivatives for their antimicrobial properties. The study found that specific substitutions on the pyrrolidine ring significantly enhanced the compounds' ability to inhibit bacterial growth .
In another study focusing on anticancer activity, researchers tested several derivatives against A549 cells and found that the presence of certain functional groups was crucial for enhancing cytotoxicity while minimizing effects on healthy cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
